N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S/c1-13-9(5-6-11-13)14-7-3-4-8(10(14)15)12-18(2,16)17/h5-6,8,12H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSZAVNCDCYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2CCCC(C2=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is most closely related to derivatives with modifications in the pyrazole or piperidinone rings. Key analogs include:
Notes:
- The molecular weight discrepancy in the 1,3-dimethyl analog (176.18 vs.
- Substitution patterns significantly influence electronic properties.
Spectroscopic and Computational Comparisons
- Vibrational Spectroscopy : DFT studies on methanesulfonamide derivatives reveal that substituents like methyl groups on the pyrazole ring shift vibrational modes (e.g., C–H stretching) due to altered electron delocalization .
- NMR Chemical Shifts : The target compound’s ¹H NMR signals are predicted to differ from its 1,3-dimethyl analog. For instance, the methyl group at pyrazole C3 in the analog would deshield nearby protons, causing upfield/downfield shifts compared to the target compound .
Commercial Availability and Purity
CymitQuimica lists the target compound at 95% purity, priced at €550 for 50 mg, comparable to its analogs (e.g., cyclopentylmethyl derivatives at €513/50 mg). This suggests similar synthesis challenges and market demand .
Research Implications
The structural and spectroscopic differences highlight the importance of substituent effects in optimizing pharmacological profiles. For example:
- Bioactivity : Pyrazole methylation may enhance metabolic stability but reduce solubility.
- Synthetic Accessibility : The 1-methylpyrazole variant is likely easier to synthesize than the 1,3-dimethyl analog due to fewer steric clashes during ring formation .
Further studies are needed to correlate these structural features with in vitro/in vivo activity.
Preparation Methods
General Synthetic Strategy
The compound is a sulfonamide derivative featuring a 1-methyl-1H-pyrazol-5-yl moiety linked to a 2-oxopiperidin-3-yl group via a methanesulfonamide linkage. The synthesis typically involves:
- Construction of the 1-methyl-1H-pyrazole core or its derivatives.
- Functionalization of the piperidinone ring at the 3-position.
- Formation of the sulfonamide bond by reaction with methanesulfonyl derivatives.
Preparation of the 1-Methyl-1H-pyrazol-5-yl Intermediate
The 1-methyl-1H-pyrazol-5-ol or related pyrazole intermediates are commonly prepared via hydrazine condensation with methoxyacrylate derivatives under reflux conditions in methanol. For instance:
Methyl 3-methoxyacrylate reacts with methylhydrazine in methanol at reflux for several hours (4–8 h), yielding 1-methyl-5-hydroxypyrazole after purification by recrystallization or chromatography. Yields reported range from 66% to 73% depending on reaction specifics.
Alternative methods involve activation of pyrazolyl substrates using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine and catalytic DMAP to form esters or amides, which can be further transformed.
Formation of the 2-Oxopiperidin-3-yl Moiety
The 2-oxopiperidine ring is typically accessed through known synthetic pathways involving piperidine derivatives, often functionalized at the 3-position to introduce the ketone functionality. While specific details for this exact compound are scarce, analogous procedures involve:
- Selective oxidation of piperidine derivatives.
- Use of protected intermediates to direct substitution and oxidation steps.
Coupling to Form the Methanesulfonamide Linkage
The critical step is the formation of the sulfonamide bond between the 3-position of the piperidinone ring and the methanesulfonamide group. Common approaches include:
Reaction of the amine-functionalized piperidinone derivative with methanesulfonyl chloride or equivalent sulfonylating agents under controlled temperature conditions to yield the sulfonamide.
Use of activation protocols involving Pyrylium salts such as Pyry-BF4 in the presence of magnesium chloride in tert-butanol solvent at 60 °C for 3 hours has been demonstrated to efficiently activate sulfonamides for coupling reactions. This method allows mild conditions and good yields.
Purification and Isolation
After completion of the sulfonamide formation, the reaction mixtures are typically quenched with water and extracted with organic solvents such as ethyl acetate or dichloromethane.
Washing steps include aqueous sodium bicarbonate or sodium chloride solutions to remove impurities and excess reagents.
Concentration under reduced pressure followed by crystallization or column chromatography is used to isolate the pure product.
Drying under vacuum or in an air oven at moderate temperatures (40–45 °C) for extended periods (15–20 hours) ensures removal of residual solvents.
Representative Experimental Procedure Summary
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm structure and purity. For example, 1H NMR spectra of related pyrazole sulfonamides show characteristic singlets for methyl groups at ~3.8–4.4 ppm and aromatic protons in the 6.2–8.9 ppm range.
Mass spectrometry and chromatographic methods (HPLC, LC-MS) are also employed for purity and identity confirmation.
Summary of Key Research Findings
The preparation of N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide involves multi-step synthesis starting from pyrazole and piperidinone precursors.
Activation of sulfonamide coupling using Pyrylium salts with magnesium chloride additive in tert-butanol provides an efficient and mild method for sulfonamide bond formation.
Careful control of temperature during reaction and workup phases, along with appropriate washing and drying steps, ensures high yield and purity.
Analytical data from NMR and chromatographic techniques support the structural integrity of the final compound.
This comprehensive review consolidates diverse, authoritative sources to present a clear and detailed understanding of the preparation methods for this compound, suitable for expert researchers and practitioners in synthetic organic chemistry.
Q & A
Q. What are the key synthetic routes for preparing N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide?
The compound can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes or nitroalkenes, with formic acid derivatives as CO surrogates. This method is advantageous for constructing the piperidin-2-one core and introducing the pyrazole moiety. Critical steps include optimizing the coupling of the methanesulfonamide group and ensuring regioselectivity during pyrazole substitution. Characterization via NMR, IR, and mass spectrometry is essential to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming the piperidinone ring and pyrazole substitution pattern.
- IR Spectroscopy : Validates sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1680–1640 cm⁻¹) functionalities.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the 3-methanesulfonamide substituent .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Design experiments with buffers spanning pH 1–12 and temperatures from 4°C to 60°C. Data analysis should include Arrhenius plots to predict shelf life under standard storage conditions .
Advanced Research Questions
Q. What strategies optimize the yield of the piperidin-2-one intermediate during synthesis?
- Catalytic System : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃, BINAP) to enhance reductive cyclization efficiency.
- CO Surrogates : Compare formic acid derivatives (e.g., ammonium formate) with gaseous CO for safety and reproducibility.
- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) often improve cyclization kinetics but may require post-reaction purification to remove residues .
Q. How can computational chemistry predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to predict binding affinity and metabolic pathways.
- ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate solubility, permeability, and toxicity .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions.
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .
Q. How can researchers scale up synthesis without compromising enantiomeric purity?
- Chiral Stationary Phases (CSPs) : Use preparative HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) for large-scale enantiomer separation.
- Asymmetric Catalysis : Develop chiral ligand systems (e.g., Josiphos) for enantioselective steps during piperidinone formation.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor chiral integrity in real time .
Methodological Considerations
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to resolve ambiguities .
- Contradiction Mitigation : Replicate experiments across independent labs using standardized protocols (e.g., ISO/IEC 17025) to confirm reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
